molecular formula C13H19N3O B2801010 N-(2-Aminophenyl)-2-piperidin-1-ylacetamide CAS No. 35204-16-1

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide

Cat. No.: B2801010
CAS No.: 35204-16-1
M. Wt: 233.315
InChI Key: CPZGOYVUHDGADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of an aminophenyl group attached to a piperidinylacetamide moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide typically involves the condensation of 2-aminophenylacetic acid with piperidine. One common method includes the use of dry dichloromethane (DCM) as a solvent and lutidine as a base. The reaction is facilitated by coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide has a wide array of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in critical biological processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide stands out due to its specific combination of the aminophenyl and piperidinylacetamide groups, which confer unique chemical and biological properties. This distinct structure allows for diverse applications and potential therapeutic benefits that are not observed in closely related compounds .

Properties

IUPAC Name

N-(2-aminophenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZGOYVUHDGADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.